

An In-depth Technical Guide on Xenyhexenic Acid (CAS Number: 964-82-9)

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Compound of Interest

Compound Name: Xenyhexenic Acid

Cat. No.: B1683336

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A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes all publicly available information on **Xenyhexenic acid** as of the date of this publication. It is critical to note that detailed scientific literature regarding its specific biological activity, mechanism of action, and comprehensive experimental protocols is limited. This document aims to provide a thorough overview of the existing data.

Chemical Identity and Properties

Xenyhexenic acid, identified by the CAS number 964-82-9, is a synthetic organic compound. [1][2] Its systematic IUPAC name is (E)-2-(4-phenylphenyl)hex-4-enoic acid. The compound is also known by several synonyms, including Desenovis, CV-57533, and Diphenesenic acid.

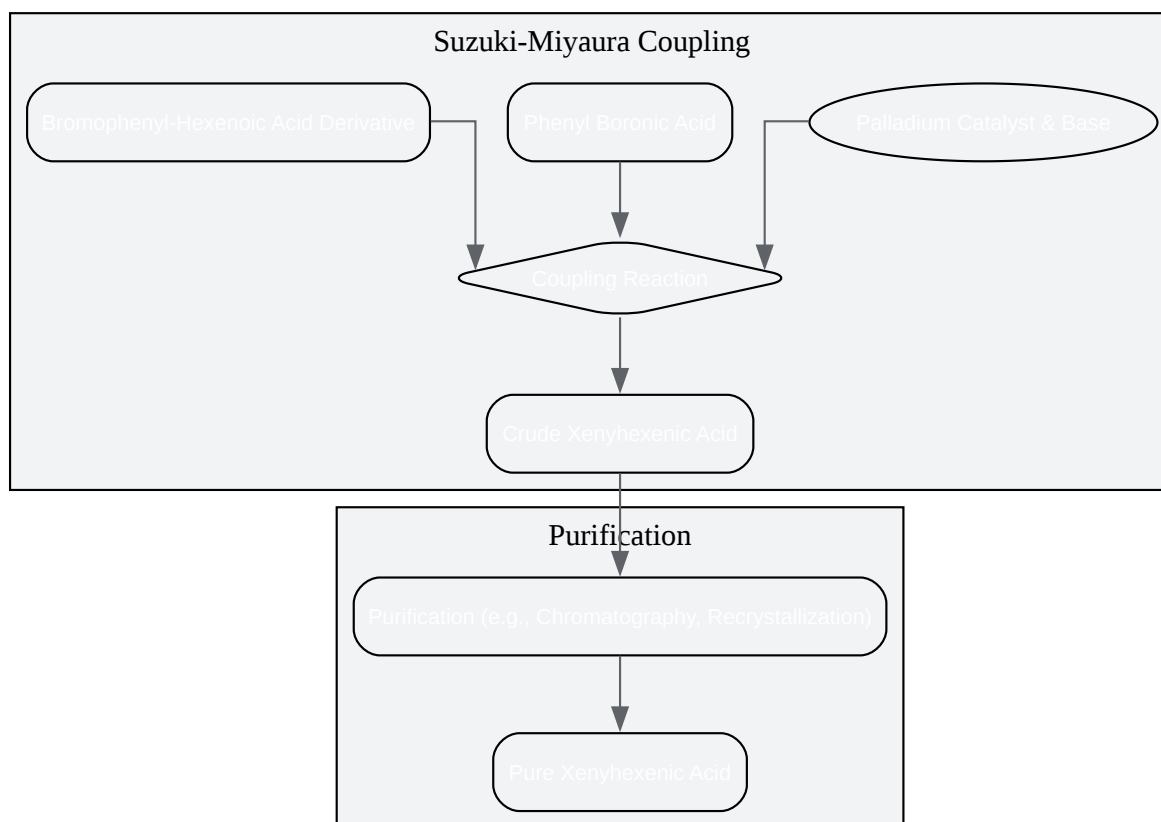
Below is a summary of its key chemical properties:

Property	Value	Source
CAS Number	964-82-9	[1][2]
Molecular Formula	C ₁₈ H ₁₈ O ₂	[1][3]
Molecular Weight	266.34 g/mol	[2]
IUPAC Name	(E)-2-(4-phenylphenyl)hex-4-enoic acid	[4]
Synonyms	Xenyhexenic acid, Desenovis, CV-57533, SCR157	[2]
Physical Form	Solid	[2]

Synthesis

While detailed, step-by-step experimental protocols for the synthesis of **Xenyhexenic acid** are not extensively published, the general synthetic route is understood to involve modern organic chemistry techniques. One plausible method for the creation of its biphenyl core structure is through a Suzuki-Miyaura coupling reaction. This widely used palladium-catalyzed cross-coupling reaction would involve the joining of a phenyl boronic acid derivative with a suitable bromophenyl-containing hexenoic acid precursor.[4]

A generalized workflow for a potential synthesis is outlined below. Please note, this is a theoretical pathway and has not been experimentally verified from available literature.



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*A potential synthetic workflow for **Xenyhexenic acid**.*

Biological Activity and Mechanism of Action

Information regarding the biological activity of **Xenyhexenic acid** is sparse in peer-reviewed literature. Some sources categorize it as a biochemical or an anti-lipid agent, suggesting a potential role in lipid metabolism.[4] However, the specific molecular targets, signaling pathways, and the exact mechanism by which it may exert anti-lipid effects have not been elucidated in the public domain.

The biphenyl carboxylic acid structural motif is present in a variety of pharmacologically active compounds.[5][6][7][8] Depending on the overall structure, these types of molecules can

interact with a range of biological targets. For instance, some biphenyl carboxylic acids have been investigated for their roles as anti-inflammatory agents, anticancer agents, and inhibitors of specific enzymes.[5][6][7] It is important to emphasize that this is a general observation about a broad class of molecules, and no specific activity has been confirmed for **Xenyhexenic acid** itself.

Due to the lack of specific data on the mechanism of action, no signaling pathway diagrams for **Xenyhexenic acid** can be provided at this time.

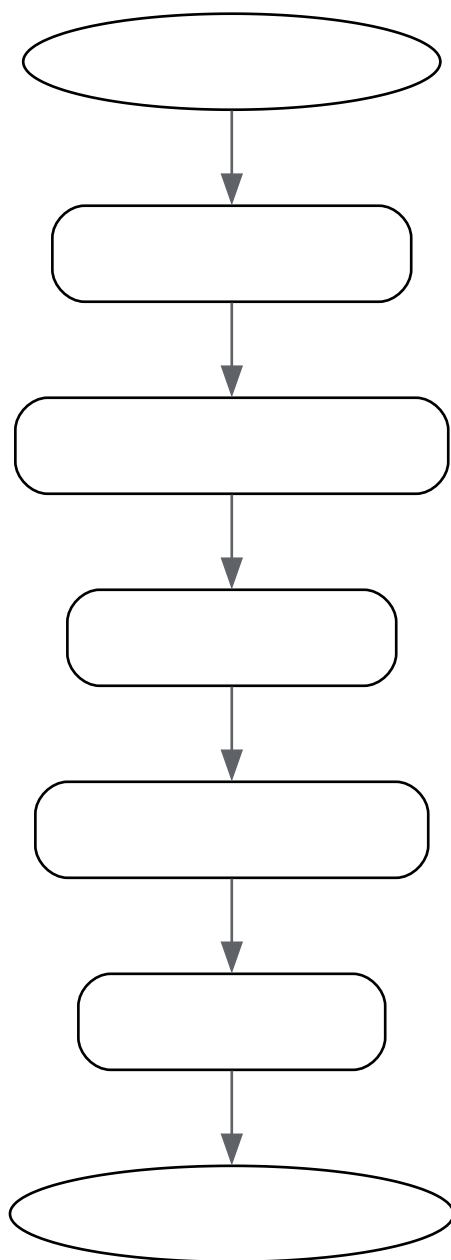
Experimental Protocols

A critical gap in the available information is the absence of detailed experimental protocols for studying **Xenyhexenic acid**. No specific in vitro or in vivo assays, analytical methods for its quantification in biological matrices, or protocols for assessing its biological effects have been published.

For researchers interested in investigating this compound, a general approach would involve:

- **Purity and Structural Confirmation:** Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural verification would be essential first steps.
- **In Vitro Target Identification:** A broad screening approach using techniques like differential scanning fluorimetry, affinity chromatography, or activity-based protein profiling could be employed to identify potential protein targets.
- **Cell-Based Assays:** Once a potential target or pathway is identified, cell-based assays would be necessary to confirm the compound's effect in a biological context. For example, if it is hypothesized to be an anti-lipid agent, assays measuring lipid accumulation in hepatocytes could be utilized.
- **In Vivo Studies:** Following promising in vitro results, studies in appropriate animal models would be required to assess the compound's efficacy, pharmacokinetics, and safety profile.

Below is a hypothetical experimental workflow for the initial characterization of a novel compound like **Xenyhexenic acid**.



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A general workflow for the characterization of a novel compound.

Quantitative Data

There is no publicly available quantitative data regarding the biological activity of **Xenyhexenic acid**, such as IC₅₀, EC₅₀, or Ki values.

Conclusion

Xenyhexenic acid (CAS 964-82-9) is a known chemical entity with a defined structure. However, there is a significant lack of detailed, publicly accessible scientific research on its biological functions, mechanism of action, and potential therapeutic applications. The information that it may be an anti-lipid agent is not yet substantiated by published data. Future research is required to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Researchers and drug development professionals should consider the current information gap as an opportunity for novel investigation into this molecule.

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